PbS Thin-Film Precursor: Morpholine vs. Pyrrolidine – Tighter Nanoparticle Size Control (3 nm vs. 35 nm Spread)
When employed as a ligand in lead(II) complexes for aerosol-assisted chemical vapour deposition (AACVD) of PbS thin films, the N-morpholine-N′-benzoylthioureato complex (1) produces PbS crystallites with a particle size range of 82–85 nm, whereas the N-pyrrolidine analog (2) yields a substantially broader distribution of 70–105 nm under identical deposition conditions [1]. The morpholine complex thus achieves a 3 nm spread compared to a 35 nm spread for the pyrrolidine complex, representing an approximately 11.7-fold improvement in size uniformity [1]. Both complexes were deposited at 350, 400, and 450 °C on glass substrates, with the band gap ranging from 1.46 to 1.55 eV across conditions [1].
| Evidence Dimension | PbS nanoparticle size distribution (spread of particle diameter range) |
|---|---|
| Target Compound Data | 82–85 nm (spread = 3 nm) for bis(N-morpholine-N′-benzoylthioureato)lead(II), complex (1) |
| Comparator Or Baseline | 70–105 nm (spread = 35 nm) for bis(N-pyrrolidine-N′-benzoylthioureato)lead(II), complex (2) |
| Quantified Difference | ~11.7-fold tighter size distribution (3 nm vs. 35 nm spread) |
| Conditions | AACVD on glass substrates at 350–450 °C; particle sizes determined by SEM; crystalline phase by p-XRD; band gap 1.46–1.55 eV by NIR UV–Vis spectroscopy |
Why This Matters
Tighter nanoparticle size uniformity directly impacts optoelectronic reproducibility, band-gap tunability, and device-to-device consistency in thin-film semiconductor applications, making the morpholine analog the preferrable choice when narrow size dispersity is a critical quality attribute.
- [1] Ketchemen, K.I.Y., Mlowe, S., Nyamen, L.D., Aboud, A.A., Akerman, M.P., Ndifon, P.T., O'Brien, P., Revaprasadu, N. Heterocyclic lead(II) thioureato complexes as single-source precursors for the aerosol assisted chemical vapour deposition of PbS thin films. Inorganica Chimica Acta 479, 42–48 (2018). doi:10.1016/j.ica.2018.04.009. View Source
